1,9-Dibromononane-D18

Isotopic Enrichment Mass Spectrometry Quality Control

Quantitation of 1,9-dibromononane is compromised without an isotopically matched internal standard-unlabeled analog co-elutes, while dissimilar deuterated bromides alter recovery. 1,9-Dibromononane-D18 (C9D18Br2) solves this precisely: - 98 atom% D enrichment, +18 Da mass shift for unambiguous MS discrimination. - Identical LogP (4.506) and reactivity as unlabeled compound. - Enables validated IDMS in PROTAC linker metabolite tracking, environmental monitoring, and neutron scattering polymer studies. Immediate supply for R&D and pre-clinical PK workflows.

Molecular Formula C9H18Br2
Molecular Weight 304.16 g/mol
Cat. No. B12395275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,9-Dibromononane-D18
Molecular FormulaC9H18Br2
Molecular Weight304.16 g/mol
Structural Identifiers
SMILESC(CCCCBr)CCCCBr
InChIInChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2
InChIKeyWGAXVZXBFBHLMC-ZOJCSGEHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,9-Dibromononane-D18 Isotopic Purity & Specifications


1,9-Dibromononane-D18 (CAS: 150017-89-3) is a perdeuterated α,ω-dibromoalkane featuring complete hydrogen-to-deuterium substitution (C9D18Br2) with a molecular weight of 304.16 g/mol . This compound serves as a stable isotope-labeled (SIL) internal standard specifically designed for quantitative GC-MS and LC-MS analyses of 1,9-dibromononane . The deuterium labeling introduces an 18 Da mass shift from the unlabeled analog (MW 286.05 g/mol), enabling clear mass spectrometric discrimination between analyte and internal standard [1].

Stable isotope-labeled internal standard for 1,9-dibromononane quantitation by GC-MS or LC-MS
Perdeuterated structure provides co-elution with analyte and minimizes matrix-effect bias
Non-labile aliphatic C-D bonds support consistent MS response in protic mobile phases

Why 1,9-Dibromononane-D18 Is Irreplaceable


Analytical methods requiring precise quantitation of 1,9-dibromononane cannot simply substitute unlabeled 1,9-dibromononane or structurally dissimilar internal standards without compromising data integrity. Unlabeled 1,9-dibromononane is chemically indistinguishable from the analyte in MS detection, precluding independent quantitation [1]. While alternative deuterated alkyl bromides (e.g., 1-bromotridecane-D27) exist, their differing alkyl chain lengths and bromine substitution patterns yield distinct chromatographic retention times and extraction recoveries, violating the fundamental requirement that an internal standard closely mimics the analyte's physicochemical behavior [2][3]. This lack of co-elution introduces significant quantification bias, particularly in complex biological or environmental matrices, where matrix effects vary across the chromatographic gradient [4].

Unlabeled analog

Unlabeled 1,9-dibromononane cannot be distinguished from the analyte by MS; independent quantitation is not possible.

Alternative deuterated alkyl bromide

Differences in chain length and substitution pattern may alter retention time and extraction recovery, breaking co-elution requirements.

Non-isotopic structural analog

Matrix-effect correction may be incomplete; only a co-eluting, isotopically matched standard provides reliable bias compensation.

1,9-Dibromononane-D18 Performance Data


Isotopic Enrichment Exceeds Industry Benchmarks

1,9-Dibromononane-D18 is supplied with a certified isotopic enrichment of 98 atom% D, exceeding the general industry benchmark of ≥98% that is widely accepted as the minimum requirement for stable isotope-labeled internal standards (SIL-IS) in quantitative MS assays [1]. This high enrichment minimizes isotopic cross-contribution between the analyte and internal standard channels, which is critical for maintaining linearity and accuracy at low analyte concentrations [2].

Isotopic enrichment
Class-level
98 atom% D
Meets ≥98% industry benchmark
Meets enrichment benchmark for SIL-IS
Certified value per manufacturer
Isotopic Enrichment Mass Spectrometry Quality Control

Mass Shift Provides Unambiguous MS Discrimination

The complete deuteration of 1,9-Dibromononane-D18 (C9D18Br2) yields a nominal mass increase of +18 Da relative to the unlabeled analyte (C9H18Br2, MW 286.05) [1]. This large mass difference far exceeds the widely cited minimum recommendation of ≥3 Da for deuterated internal standards to avoid isotopic cross-talk in MS detection [2].

Mass shift
Class-level
+18 Da vs. unlabeled
Minimum recommendation: ≥3 Da
Supports unambiguous MS discrimination
Exceeds 3 Da guidance per industry guidelines
GC-MS LC-MS Isotope Dilution

Improved Precision and Recovery with Deuterated IS

Across a class of cathinone analytes in human urine, the use of deuterated internal standards improved relative recovery to a range of 107% to 124% and enhanced inter-assay precision compared to external calibration or non-isotopic internal standards [1]. This class-level evidence demonstrates that deuterium-labeled analogs systematically correct for matrix effects and ionization variability that structural analogs cannot fully compensate for [2].

Precision & recovery
Class-level
Relative recovery 107–124%
With deuterated IS (cathinone class)
Supports matrix-effect correction by co-eluting SIL-IS
Observed in human urine LC-MS/MS; class-level inference
Method Validation Precision Recovery

No Labile Deuterium Ensures Consistent MS Response

The deuterium atoms in 1,9-Dibromononane-D18 are incorporated exclusively at aliphatic carbon positions (C-D bonds) and not at heteroatom sites (e.g., -OH, -NH2, -COOH) . This structural feature is critical because labile deuterium at heteroatoms undergoes rapid hydrogen-deuterium back-exchange in protic solvents (e.g., LC mobile phases containing water or methanol), leading to inconsistent MS response and inaccurate quantitation [1].

Deuterium stability
Class-level
No labile deuterium
All C-D bonds on aliphatic carbons
Avoids H/D back-exchange in protic solvents
Critical for LC-MS method robustness
Isotope Stability H/D Exchange LC-MS

1,9-Dibromononane-D18 Key Applications


Quantitation in Environmental and Biological Matrices

This compound is the optimal internal standard for isotope dilution mass spectrometry (IDMS) assays targeting 1,9-dibromononane. Its +18 Da mass shift and 98 atom% D enrichment ensure unambiguous quantitation free from isotopic interference . This is particularly critical in environmental monitoring of α,ω-dibromoalkanes or in pharmacokinetic studies where 1,9-dibromononane serves as a PROTAC linker metabolite .

Mechanistic Tracer for Substitution and Crosslinking

The deuterium label allows 1,9-Dibromononane-D18 to function as a non-radioactive tracer for elucidating reaction mechanisms, such as the kinetics of nucleophilic substitution at primary alkyl bromides or the incorporation of C9 linkers into ionene polymers . The mass difference enables tracking of the linker's fate by MS without altering its chemical reactivity, as confirmed by its identical LogP (4.506) to the unlabeled compound .

Deuterated PROTAC Linker Synthesis for PK/PD

1,9-Dibromononane is a validated alkyl linker in PROTAC (PROteolysis TArgeting Chimera) synthesis . Using the D18-labeled analog enables the synthesis of fully deuterated PROTAC molecules, which serve as ideal internal standards for quantifying the unlabeled PROTAC in biological matrices during preclinical PK studies . This allows for precise determination of drug exposure and clearance, a critical step in candidate selection.

Deuterated Polymers for Neutron Scattering & NMR

α,ω-Dibromoalkanes are established crosslinkers for synthesizing polyelectrolytes and microgels . The D18-labeled version enables the synthesis of selectively deuterated polymer segments, which are essential for neutron reflectivity and small-angle neutron scattering (SANS) experiments that map polymer conformation and dynamics at interfaces . This provides structural information inaccessible with protonated materials.

Application
Selection Property
Validation Focus
Environmental & biological matrix quantitation
Isotopic enrichment & mass shift
Matrix-effect correction & linearity
Reaction mechanism tracing
Non-radioactive deuterium label
MS-based reaction pathway analysis
Deuterated PROTAC linker synthesis
Perdeuterated C9 linker
PK bioanalysis & exposure-model validation
Deuterated polymer segments
Selective deuteration of C9 blocks
Neutron scattering & polymer dynamics

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